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Introduction

Prodigiosin is a secondary metabolite renowned for its distinctive bright red color, belonging to
the prodiginines family of natural pigments.[1][2] Produced by various bacteria, including
Serratia marcescens, this tripyrrole pigment has garnered significant attention due to its wide
range of biological activities, including antibacterial, antifungal, anticancer, immunosuppressive,
and antimalarial properties.[1][3] The potential of prodigiosin as a therapeutic agent and a
natural colorant in industries like textiles and food makes its efficient extraction and purification
a critical area of research.[1][4]

This document provides detailed protocols for the cultivation of Serratia marcescens, extraction
of prodigiosin using various solvent systems, and methods for its quantification and purification.

Experimental Protocols
Protocol 1: Cultivation of Serratia marcescens for
Prodigiosin Production

This protocol outlines the steps for culturing Serratia marcescens to achieve optimal prodigiosin
yield.

Materials:
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Serratia marcescens strain

Luria-Bertani (LB) agar and broth or Peptone Glycerol Broth

Sterile culture flasks

Incubator shaker

Spectrophotometer

Procedure:

Activation of Culture: Streak the Serratia marcescens strain on an LB agar plate and
incubate at 28-30°C for 24-48 hours until characteristic red colonies are visible.[1][5]

Inoculum Preparation: Inoculate a single red colony into a flask containing sterile LB broth or
Peptone Glycerol Broth.[6] Incubate the flask at 28-30°C for 16-24 hours in a shaker at 150-
200 rpm.[3][4]

Production Phase: Inoculate a larger production flask containing the desired culture medium
with 2-5% (v/v) of the seed culture.[4][7] Optimal production is often achieved in media
supplemented with sources like peptone, sucrose, or oils (e.g., peanut oil).[3][4][8]

Incubation: Incubate the production culture at 25-30°C for 48-72 hours with constant
agitation (150-200 rpm).[1][4] Prodigiosin production is temperature-sensitive and is
significantly inhibited at temperatures above 37°C.[5][9] The pH of the medium should be
maintained around 7.0.[3][6][8]

Harvesting: After the incubation period, harvest the bacterial cells by centrifuging the culture
broth at 6,000-10,000 x g for 15-30 minutes at 4°C.[5][6] Discard the supernatant and collect
the pigmented cell pellet for extraction.

Protocol 2: Solvent-Based Extraction of Prodigiosin

Prodigiosin is an intracellular pigment, requiring cell lysis for extraction. Several organic

solvents can be used.

Method A: Acidified Methanol/Ethanol Extraction
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To the cell pellet obtained from the harvesting step, add acidified methanol (e.g., 100%
methanol with pH adjusted to 2.0) or acidified ethanol (e.g., 95% ethanol containing 4% 1M
HCI).[4][7][10] The volume of solvent should be sufficient to fully resuspend the pellet.

Vortex the mixture vigorously for 10-15 minutes to ensure complete lysis of the bacterial cells
and solubilization of the pigment.[7][11]

Centrifuge the mixture at 5,000-8,000 x g for 15 minutes to separate the cell debris from the
pigment-containing supernatant.[5][7]

Carefully collect the red supernatant, which contains the crude prodigiosin extract. Store at
-20°C for further analysis.

Method B: Acetone or Acetone/Ethyl Acetate Extraction

Resuspend the cell pellet in acetone or a mixture of ethyl acetate and acetone (e.g., 2:1 v/v).
[12][13]

Agitate the mixture on a shaker at 200 rpm for 3 hours at 28°C or use ultrasonication for 20
minutes to enhance extraction.[12][14]

Centrifuge the suspension at 4,000-8,000 x g for 15 minutes.[6][12]

Collect the red-colored supernatant containing prodigiosin. For purification, the solvent can
be evaporated using a rotary evaporator.[11][14]

Protocol 3: Purification and Quantification

Purification (Optional): Crude extracts can be purified using chromatographic techniques.

Thin Layer Chromatography (TLC): Spot the crude extract on a silica gel TLC plate and
develop it using a solvent system such as chloroform:methanol:acetone (4:2:4 v/v) or
chloroform:ethyl acetate (1:1 v/v).[1][12] The separated red spot corresponding to prodigiosin
can be identified and its Rf value calculated.[1]

Column Chromatography: For larger scale purification, the crude extract can be loaded onto
a silica gel column. The pigment is then eluted using a gradient of solvents, such as
toluene:ethyl acetate or petroleum ether:ethyl acetate.[11][12][15]
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Quantification: The concentration of prodigiosin in the extract can be estimated

spectrophotometrically.

» Dilute the prodigiosin extract in an appropriate solvent (e.g., acidified ethanol or methanol).

[13]

» Measure the absorbance of the solution at the maximum wavelength (Amax), which is

typically between 530-535 nm for prodigiosin in an acidified solvent.[1][2][13]

e The yield can be expressed in absorbance units or calculated using specific formulas

provided in the literature, often relating the pigment absorbance to cell density.[7]

Data Presentation

Table 1: Comparison of Prodigiosin Yield with Different

Extraction Solvents

Solvent Relative AbsorbancelYield Reference
Methanol Highest absorbance (0.69 nm) [16]
Ethanol Moderate absorbance (0.4 nm) [16]
Acetone Moderate absorbance (0.3 nm) [16]
Acidified Methanol (pH 2.0) 2142.75 £ 12.55 mg/L [4]
Superior extraction
Acetone [13]
performance
Suitable for extraction from
Ethyl Acetate:Acetone (2:1) [12]

cells

Table 2: Optimized Conditions for Prodigiosin

Production and Extraction
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Parameter Optimal Condition Observed Yield Reference
Fermentation
Maximum pigment
Temperature 25-30°C ] [31[8][16]
production
Maximum pigment
pH 7.0 . [2][3][8][16]
production
Agitation 150 rpm 22.50 pg/L [16]
_ _ Maximum production
Incubation Time 36-72 hours [3][16]
observed
Nitrogen Source Yeast Extract 26.75 pg/L [16]
Carbon Source Dextrose 22.40 mg/ml [16]
Extraction
o _ 2142.75 + 12.55 mg/L
Solvent:Liquid Ratio 9.12:1 ] [4]
(final)
Extraction 2142.75 + 12.55 mg/L
25.35°C _ [4]
Temperature (final)
, , , 2142.75 £ 12.55 mg/L
Extraction Time 30.33 min ] [4]
(final)
Visualizations
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Caption: Experimental workflow for prodigiosin extraction.
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Caption: Simplified biosynthesis pathway of prodigiosin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. irjet.net [irjet.net]

2. bepls.com [bepls.com]

3. jbsd.in [jbsd.in]

4. Two-Step Optimization for Improving Prodigiosin Production Using a Fermentation
Medium for Serratia marcescens and an Extraction Process | MDPI [mdpi.com]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b10828770?utm_src=pdf-body-img
https://www.benchchem.com/product/b10828770?utm_src=pdf-custom-synthesis
https://www.irjet.net/archives/V7/i6/ICRTST-2020/IRJET-V7I629.pdf
https://bepls.com/spl_(1)jan2023/41.pdf
https://www.jbsd.in/Vol%208%20No%203/Monika388-396.pdf
https://www.mdpi.com/2311-5637/10/2/85
https://www.mdpi.com/2311-5637/10/2/85
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

5. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial
spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]

6. rjlbpcs.com [rjlbpcs.com]

7. cetjournal.it [cetjournal.it]

8. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com|]
9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

10. Prodigiosin Assay [bio-protocol.org]

11. d-nb.info [d-nb.info]

12. vjs.ac.vn [vjs.ac.vn]

13. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes
PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]

14. CN103755619A - Extraction and separation method of prodigiosin - Google Patents
[patents.google.com]

15. CN102311981B - Method for preparing and purifying prodigiosin - Google Patents
[patents.google.com]

16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Prodigiosin
Extraction from Serratia marcescens]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10828770#prodigiosin-extraction-from-serratia-
marcescens-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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